WO-459 is classified as a small molecule compound. It is derived from synthetic processes aimed at creating selective modulators for specific biological targets. The compound has been primarily studied within the context of neuropharmacology, focusing on its interaction with receptors that play critical roles in neurological functions.
The synthesis of WO-459 involves several sophisticated chemical techniques. Key methods include:
The synthesis process typically involves multiple steps, including:
WO-459's molecular structure can be elucidated through various analytical techniques. The compound features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.
WO-459 participates in several chemical reactions that are crucial for its activity. These reactions often involve:
The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or fluorescence resonance energy transfer, allowing researchers to quantify binding affinities and reaction rates.
WO-459 exerts its effects primarily through modulation of G protein-coupled receptor 52 activity. This interaction leads to changes in intracellular cyclic adenosine monophosphate levels, influencing various downstream signaling pathways.
Experimental data indicate that WO-459 demonstrates dose-dependent effects on cellular signaling, with an IC50 value indicating effective concentration levels necessary for significant biological activity.
WO-459 is typically characterized by:
Key chemical properties include:
Relevant data from studies provide insight into these properties, influencing how WO-459 can be utilized in research and therapy.
WO-459 has several applications in scientific research:
WO-459 represents a significant advancement in neuropharmacology as a potent and selective agonist targeting the G protein-coupled receptor 52 (GPR52). This orphan receptor has emerged as a therapeutic target for central nervous system disorders, particularly Huntington's disease, due to its ability to modulate cyclic adenosine monophosphate (cAMP) signaling pathways. WO-459's oral bioavailability and receptor specificity distinguish it from earlier neuropharmacological compounds, positioning it as a valuable research tool and potential therapeutic candidate [1] [2].
WO-459 is systematically named as N-(2-Hydroxyethyl)-3-methyl-1-[2-[3-(trifluoromethyl)benzyl]benzothiophen-7-yl]-1H-pyrazole-4-carboxamide. Its molecular formula is C₂₃H₂₀F₃N₃O₂S, with a molecular weight of 459.49 g/mol. The structure incorporates three key pharmacophores:
Elemental analysis confirms the composition: Carbon (60.12%), Hydrogen (4.39%), Fluorine (12.40%), Nitrogen (9.15%), Oxygen (6.96%), and Sulfur (6.98%) [1]. The compound appears as a solid powder with >98% purity (HPLC) and stability >3 years when stored at -20°C. It is soluble in DMSO but exhibits limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO)-based formulations for experimental use [1] [2].
Table 1: Physicochemical Properties of WO-459
Property | Value | Source/Reference |
---|---|---|
Molecular Weight | 459.49 g/mol | [1] |
Exact Mass | 459.1228 Da | [1] |
Formula | C₂₃H₂₀F₃N₃O₂S | [1] [2] |
Purity | >98% (HPLC) | [2] |
Solubility | Soluble in DMSO | [1] [2] |
Storage Stability | >3 years at -20°C | [1] |
SMILES | O=C(C1=CN(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)N=C1C)NCCO | [1] |
WO-459 belongs to a structurally diverse class of GPR52 agonists characterized by heterocyclic cores linked to aromatic systems. Key analogues include:
Structural distinctions contributing to WO-459's superiority include:
Table 2: Structural Comparison of GPR52-Targeting Compounds
Compound | Core Structure | Key Modifications | Potency (pEC₅₀/IC₅₀) |
---|---|---|---|
WO-459 | Benzothiophene-pyrazole | 2-[3-(CF₃)benzyl] substitution | 7.53 (Agonist) |
Compound 2c | Imidazo[1,2-a]pyridine | Phenylsulfonyl substitution | 6.30 (Agonist) |
E7 | Benzothiophene-piperazine | Chlorobenzyl substitution | 8.10 (Antagonist) |
The development of WO-459 emerged from two decades of GPCR-targeted neuropharmacology research:
The intellectual property landscape for WO-459 reflects its therapeutic potential:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7